AH 7959

Analgesic activity ED50 Opioid pharmacology

Forensic toxicology labs developing LC-MS/MS or GC-MS methods for synthetic opioid detection require a structurally matched, functionally inert negative control. AH 7959 (CAS 763023-14-9) is a certified analytical reference standard with documented absence of analgesic activity (ED50 > 100 mg/kg in both phenylquinone and hot plate models), enabling unambiguous differentiation from active analogs such as AH 7921 and U-47700. • Validated ≥98% purity ensures chromatographic method reproducibility and eliminates co-elution ambiguity. • Serves as a critical SAR probe for medicinal chemistry programs investigating μ-opioid receptor pharmacophore requirements. • Supplied as a crystalline solid with defined solubility in DMF, DMSO, and ethanol for streamlined analytical workflow integration.

Molecular Formula C19H26Cl2N2O
Molecular Weight 369.3 g/mol
CAS No. 763023-14-9
Cat. No. B593615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAH 7959
CAS763023-14-9
Synonyms3,4-dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide
Molecular FormulaC19H26Cl2N2O
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCCC3
InChIInChI=1S/C19H26Cl2N2O/c20-16-8-7-15(13-17(16)21)18(24)22-14-19(9-3-1-4-10-19)23-11-5-2-6-12-23/h7-8,13H,1-6,9-12,14H2,(H,22,24)
InChIKeyWTOAYCRIVUCNNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AH 7959: Opioid Reference Standard for Forensic Analysis


3,4-Dichloro-N-[[1-(1-piperidinyl)cyclohexyl]methyl]-benzamide (CAS 763023-14-9), also known as AH 7959, is an analytical reference standard structurally categorized as an opioid within the N-substituted cyclohexylmethyl benzamide class . This compound is distinguished by its marked lack of analgesic efficacy in standard preclinical models, a feature that contrasts sharply with potent agonists like its close structural analog AH 7921 and the high-potency isomer U-47700 [1]. Its primary utility lies in forensic chemistry and analytical toxicology as a negative control and a structural comparator for the identification and quantification of emerging synthetic opioids .

Workflow Negative control for synthetic opioid identification
Selection context Structurally related to AH-7921 and U-47700; inert in analgesic assays
Use context Forensic toxicology, analytical method development, and SAR studies

AH 7959: Substitution Risks in Analytical Methods


In forensic and analytical workflows, generic substitution of a reference standard based solely on structural class can introduce significant errors in method development and validation . The cyclohexylmethyl benzamide series, while sharing a common core, exhibits profound functional divergence. Substituting the inactive AH 7959 for an active isomer or analog like AH 7921 or U-47700 would fundamentally invalidate any experiment requiring a true negative control or a defined potency comparator. The specific amine substitution on the cyclohexyl ring is the critical determinant of μ-opioid receptor (MOR) engagement and subsequent analgesic effect [1]. Therefore, the use of the precise reference standard, AH 7959, is mandated to ensure the accuracy and reproducibility of results when a functionally inert compound of this specific chemical class is required .

Functional divergence
Cyclohexylmethyl benzamides exhibit profound differences in μ-opioid receptor engagement; structural similarity does not predict activity.
Negative control invalidation
Substituting AH 7959 with an active analog like AH 7921 or U-47700 may undermine a true negative control, altering assay interpretation.
Amine substitution specificity
The precise amine on the cyclohexyl ring determines analgesic response; generic class-based substitution may not transfer the inert property.

AH 7959 vs. AH 7921 and U-47700


Analgesic Efficacy: AH 7959 vs. AH 7921 and U-47700

In standard in vivo analgesic assays, AH 7959 demonstrates negligible efficacy, in stark contrast to its close structural relatives. While AH 7921 is a potent analgesic [1] and U-47700 is approximately 7.5 times more potent than morphine [2], AH 7959 is defined by its ineffectiveness. The median effective dose (ED50) for AH 7959 in mice, via either oral or subcutaneous administration, is reported to be greater than 100 mg/kg in both the phenylquinone-induced writhing and hot plate tests [3].

Analgesic ED50
Cross-study comparable
AH 7959: ED50 >100 mg/kg
AH 7921: 0.55 mg/kg; U-47700: 0.2 mg/kg
>181-fold vs AH 7921; >500-fold vs U-47700
Defines inert reference standard for opioid analgesia research
In vivo murine writhing and hot plate tests
Analgesic activity ED50 Opioid pharmacology Murine model

Solubility: AH 7959 vs. AH 7921

The solubility characteristics of a reference standard directly impact its handling and the preparation of analytical solutions. AH 7959 exhibits specific solubility values that must be adhered to for accurate quantitative work. It is soluble in DMF (1 mg/mL), DMSO (1 mg/mL), and ethanol (0.5 mg/mL), with reduced solubility in aqueous PBS (0.2 mg/mL in a 1:4 DMF:PBS mixture) . This profile is a key differentiator from its active analog AH 7921, for which specific solubility data is not readily available in the same context, highlighting the need to use the exact reference standard for method development .

Solubility profile
Data to verify
DMF: 1 mg/mL; DMSO: 1 mg/mL
Ethanol: 0.5 mg/mL; DMF:PBS (1:4): 0.2 mg/mL
Solubility context for analytical solution preparation
Standard measurement conditions; comparator data unavailable
Solubility Analytical chemistry Sample preparation Reference standard

MOR Activation: Inference from U-47700

While direct binding data for AH 7959 is limited, its structural isomer, U-47700, serves as a powerful class-level reference for what this benzamide scaffold can achieve with specific amine modifications. U-47700 is a potent, selective μ-opioid receptor (MOR) agonist, inducing dose-dependent analgesia, catalepsy, and hypothermia in rodents [1]. Its potency is quantified by an EC50 of 2.06 μM for MOR activation in [35S]GTPγS functional assays [2]. The complete lack of such activity in AH 7959 underscores the profound impact of substituting the piperidine moiety for the dimethylamino group, making AH 7959 a valuable tool for structure-activity relationship (SAR) studies within this chemical series .

MOR activation inference
Class-level inference
AH 7959: inactive; U-47700: EC50 2.06 μM
Based on structural isomer U-47700 [35S]GTPγS assay
Supports SAR probe for opioid receptor studies
Direct binding data not reported; functional inactivity inferred
Mu-opioid receptor Pharmacodynamics GTPγS assay Potency

AH 7959: Forensic and Analytical Applications


Forensic Toxicology: Reference Standard for NPS

AH 7959 is primarily procured for use as a certified analytical reference standard. Its structural similarity to potent new psychoactive substances (NPS) like AH 7921 and U-47700, combined with its well-documented lack of analgesic activity , makes it an ideal standard for method development and validation in forensic toxicology . It serves as a critical negative control and a retention time/mass spectral comparator in techniques like LC-MS/MS and GC-MS, enabling the unambiguous identification and differentiation of active synthetic opioids from their inactive congeners in seized drug samples or biological specimens .

Negative Control in Opioid Pharmacology

The functional inactivity of AH 7959 in vivo, where it fails to produce analgesia in standard mouse pain models (ED50 > 100 mg/kg) , directly qualifies it as a robust negative control for preclinical opioid research. When designing studies to characterize the analgesic or other pharmacological effects of novel compounds within the cyclohexylmethyl benzamide class, AH 7959 can be used to establish a baseline, confirming that any observed effects are specific to the pharmacophore and not merely a property of the chemical scaffold .

Opioid Receptor SAR Probe

As established by the quantitative difference in potency between AH 7959 and its active isomer U-47700 (EC50 = 2.06 μM) , the specific amine substitution on the cyclohexyl ring is a critical determinant of μ-opioid receptor activation. AH 7959 serves as a key SAR probe for medicinal chemists and pharmacologists investigating this chemical space. By comparing the activity (or lack thereof) of AH 7959 with potent analogs like AH 7921 and U-47700, researchers can dissect the molecular features required for opioid receptor binding and functional agonism .

Impurity Profiling Method Development

The specific physicochemical properties of AH 7959, including its defined solubility profile in DMF, DMSO, and ethanol , are essential for developing robust analytical methods. In the context of pharmaceutical or forensic analysis, where AH 7921 or U-47700 may be the target analyte, AH 7959 can be used to validate separation methods, ensuring that the inactive compound does not co-elute or interfere with the quantification of the active substance. This application is critical for ensuring the accuracy and reliability of purity and impurity assessments .

Application
Selection Property
Validation Focus
Forensic toxicology NPS reference standard
Inert negative control; structural analog to active opioids
LC-MS/MS and GC-MS method development; retention time/mass spectral comparator
Negative control in opioid pharmacology
Documented lack of analgesic activity
Establish baseline in preclinical analgesic assays
Opioid receptor SAR probe
Key structural analog to potent MOR agonist U-47700
Structure-activity relationship studies; amine substitution effects
Impurity profiling method development
Defined solubility profile (DMF, DMSO, ethanol)
Separation method validation; co-elution assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for AH 7959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.